2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
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Overview
Description
2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol is a compound belonging to the class of tetrahydroisoquinolines. These compounds are frequently described as alkaloids and can be found in human body fluids and tissues, including the brain . They are often formed as a consequence of reactions between biogenic amines and electrophilic carbonyl compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol typically involves the Pictet-Spengler condensation reaction. This reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include heating the mixture to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the Pictet-Spengler reaction, with optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common reagents include H2O2 and TBHP, typically under mild conditions to prevent over-oxidation.
Reduction: NaBH4 and LiAlH4 are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base to facilitate the substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: The compound is studied for its potential neuroprotective and neurorestorative actions.
Medicine: It is investigated for its potential therapeutic effects against neurodegenerative disorders.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol involves its interaction with molecular targets and pathways in the body. It is believed to exert its effects through modulation of neurotransmitter systems and neuroprotective pathways . The compound may interact with dopamine receptors and other neurotransmitter systems to exert its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective actions.
N-Methyl-tetrahydroisoquinoline: Exhibits unique neuroprotective and neurorestorative actions.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its potent neurotoxic actions.
Uniqueness
2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its trimethyl substitution pattern and diol functionality make it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
742005-52-3 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2,4,4-trimethyl-1,3-dihydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C12H17NO2/c1-12(2)7-13(3)6-8-4-10(14)11(15)5-9(8)12/h4-5,14-15H,6-7H2,1-3H3 |
InChI Key |
IUNWFAJFAHSPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC2=CC(=C(C=C21)O)O)C)C |
Origin of Product |
United States |
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